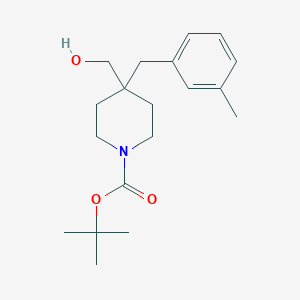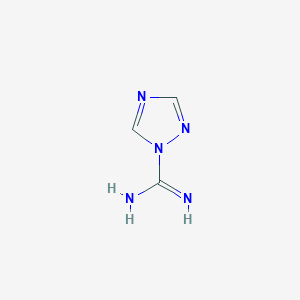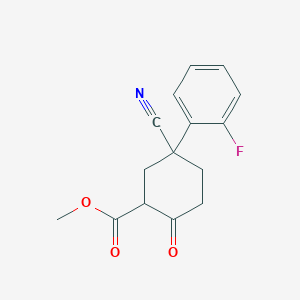
Methyl 2-bromo-2-(3-chlorophenyl)acetate
Übersicht
Beschreibung
Methyl 2-bromo-2-(3-chlorophenyl)acetate is an organic compound with the molecular formula C9H8BrClO2. It is a brominated ester derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-2-(3-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-bromo-2-(3-chlorophenyl)acetate is a complex organic compound Similar compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s structurally similar to methyl bromoacetate, an alkylating agent that has been used to alkylate phenol and amino groups
Biochemical Pathways
Alkylating agents like methyl bromoacetate are known to interfere with dna replication and transcription, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
As an alkylating agent, it could potentially cause DNA damage, leading to cell death or mutations . .
Action Environment
It’s known that the compound should be stored at a temperature of 4°c , suggesting that temperature could affect its stability. Other environmental factors such as pH and presence of other chemicals could also potentially influence its action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3-chlorophenyl)acetate can be synthesized through the bromination of methyl 2-(3-chlorophenyl)acetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents such as ethanol or water.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted esters, amides, or thiol esters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-2-(2-chlorophenyl)acetate
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
- Methyl 2-bromo-2-(3-methoxyphenyl)acetate
Comparison: Methyl 2-bromo-2-(3-chlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the 3-chloro substitution pattern may result in different steric and electronic effects, affecting its chemical behavior and applications.
Eigenschaften
IUPAC Name |
methyl 2-bromo-2-(3-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCXNLVYWTJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

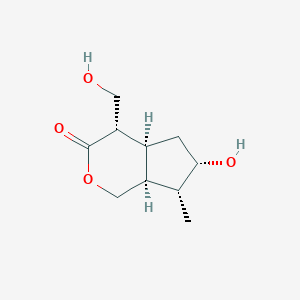

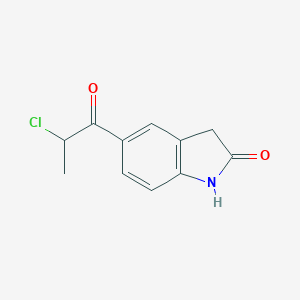

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
